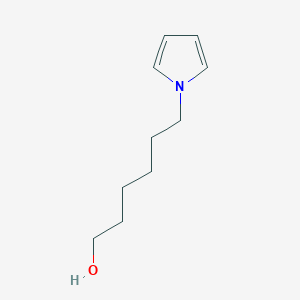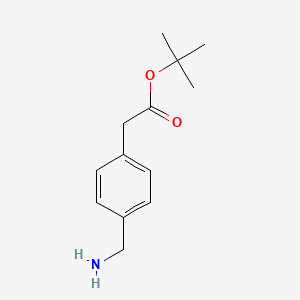![molecular formula C8H19NO2 B8703813 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol CAS No. 25941-41-7](/img/structure/B8703813.png)
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is an organic compound with a unique structure that includes both a dimethylamino group and a diol functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol typically involves the reaction of dimethylamine with an appropriate precursor, such as an epoxide or a halohydrin. The reaction conditions often include the use of a solvent like ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the additional diol group.
2-(Dimethylamino)methyl-1,3-propanediol: Similar but with different positioning of functional groups.
Uniqueness: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is unique due to its combination of a dimethylamino group and a diol functionality, which provides it with distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
25941-41-7 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C8H19NO2/c1-4-8(6-10,7-11)5-9(2)3/h10-11H,4-7H2,1-3H3 |
InChI Key |
PBIHVCKVWPFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


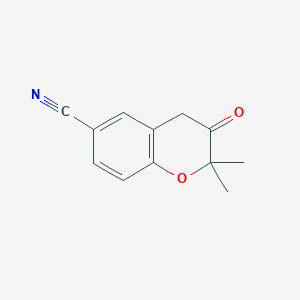
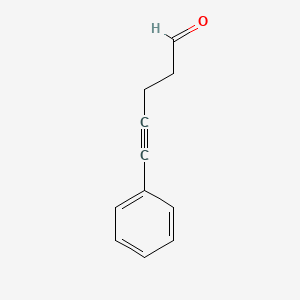

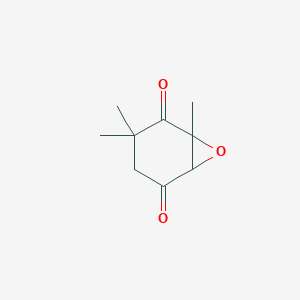
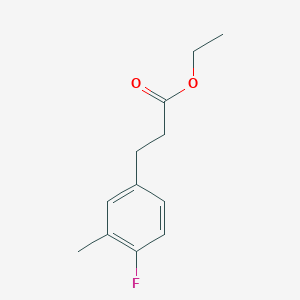
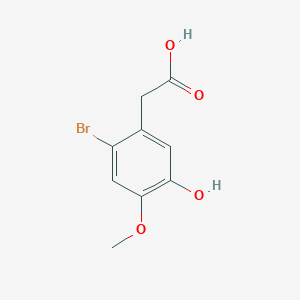
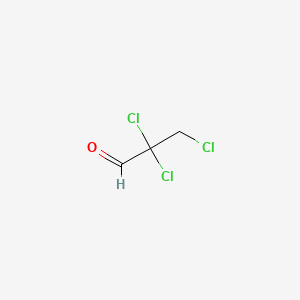
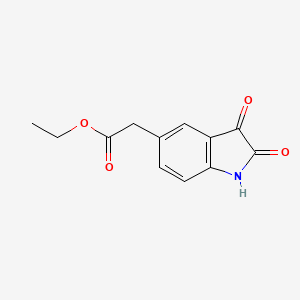

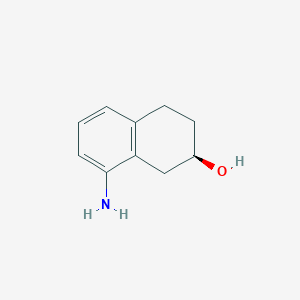
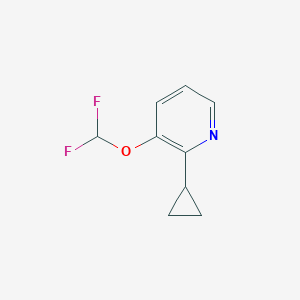
![ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B8703832.png)
